molecular formula C17H24N6O2 B2781859 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 2034448-88-7

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2781859
CAS No.: 2034448-88-7
M. Wt: 344.419
InChI Key: FHNHAOOVPBBSNP-UHFFFAOYSA-N
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Description

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a methanone core linking two distinct heterocyclic systems: a piperazine ring substituted with a 3-cyclopropyl-1-methyl-1H-pyrazol-5-yl group and a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety. This structural motif is characteristic of compounds investigated for their potential biological activities . Compounds incorporating the 3-cyclopropyl-1-methyl-1H-pyrazole scaffold, which is a key component of this molecule, have been identified in scientific literature as intermediates and core structures with relevance to drug discovery efforts . The piperazine ring is a privileged structure in medicinal chemistry, often employed to confer favorable physicochemical properties and to serve as a linker between pharmacophoric elements. The specific molecular architecture of this compound suggests potential utility as a building block for the synthesis of more complex target molecules or as a candidate for screening in biological assays. Researchers may explore its applications in various areas, including the development of kinase inhibitors, given that structurally related pyrazole and piperazine-containing compounds have been reported as potent inhibitors of targets such as mTOR and Discoidin Domain Receptors (DDRs) . Furthermore, the presence of the 1-methyl-1H-pyrazole moiety is a common feature in many bioactive compounds and pharmaceutical agents . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-20-11-13(16(19-20)25-3)17(24)23-8-6-22(7-9-23)15-10-14(12-4-5-12)18-21(15)2/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNHAOOVPBBSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N5OC_{18}H_{20}F_3N_5O with a molecular weight of 379.387 g/mol. The structure features a piperazine ring, pyrazole moieties, and a trifluoromethyl-substituted pyridine, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains, as seen in similar compounds where the pyrazole ring enhances interaction with microbial targets .

Anticancer Properties

Compounds with trifluoromethyl groups have been associated with improved potency against cancer cells. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis. For instance, similar derivatives have shown promising results in inhibiting colon carcinoma cell lines .

Neuropharmacological Effects

The piperazine structure is known for its interactions with neurotransmitter receptors, which may lead to applications in treating neurological disorders. Research has indicated that compounds containing piperazine can influence serotonin and dopamine pathways, suggesting potential use in psychiatric conditions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The binding affinity and selectivity of the compound for these targets are crucial for determining its therapeutic potential.

Study on Anticancer Activity

In a study evaluating similar pyrazole derivatives, one compound demonstrated an IC50 value of 20 µM against HCT-15 colon carcinoma cells, highlighting the potential of this class of compounds in cancer therapy .

Neuropharmacological Evaluation

In another investigation, derivatives containing piperazine were assessed for their effects on neurotransmitter systems. Results indicated enhanced binding affinity to serotonin receptors, which could translate into anxiolytic or antidepressant effects .

Data Summary Table

Activity IC50/ED50 Values Notes
AntimicrobialVaries by strainSignificant activity against Gram-positive and Gram-negative bacteria.
Anticancer20 µM (HCT-15)Potential inhibition of cell proliferation and induction of apoptosis.
NeuropharmacologicalVariesInteraction with serotonin and dopamine receptors suggests therapeutic use.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features exhibit anticancer properties . This is attributed to their ability to modulate various biological pathways involved in tumor growth and proliferation. For instance, the presence of trifluoromethyl groups in related compounds has been associated with enhanced potency against cancer cells due to increased lipophilicity and improved receptor binding affinity.

Antimicrobial Activity

The compound shows promise as an antimicrobial agent , with certain pyrazole derivatives demonstrating efficacy against various bacterial strains. The mechanism often involves interference with bacterial metabolic processes or direct interaction with cellular components .

Neuropharmacological Effects

The piperazine structure is known for its interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Compounds that modulate serotonin or dopamine receptors can have significant therapeutic effects.

Biological Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

Case Studies

Several case studies highlight the efficacy of similar compounds:

StudyCompoundApplicationFindings
Study 1N-(S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-ylAndrogen receptor antagonismEffective in inhibiting androgen receptor activity
Study 22-[1-(5-chloro-2-methoxyphenyl)-5-methyl]Antibacterial activityDemonstrated significant antibacterial effects against multiple strains
Study 32-(4-fluorophenyl)thioethanoneNeuropharmacological effectsShowed potential for treating anxiety disorders

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring are nucleophilic and can participate in alkylation or acylation reactions.

Example Reaction:

Piperazine-NH+R-XPiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \rightarrow \text{Piperazine-NR} + \text{HX}

  • Conditions: Alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Products: Tertiary amines or quaternary ammonium salts, depending on the stoichiometry of the alkylating agent.

Electrophilic Substitution on Pyrazole Rings

The pyrazole moieties undergo regioselective electrophilic substitution, influenced by the electron-donating methoxy and methyl groups.

PositionReactivityExample ReactionConditions
C-4 (3-methoxy pyrazole)Activated by methoxy groupNitration or sulfonationHNO₃/H₂SO₄ (0–5°C)
C-5 (3-cyclopropyl pyrazole)Moderately deactivated by cyclopropyl groupHalogenation (e.g., bromination)Br₂ in acetic acid

Key Insight: The methoxy group directs electrophiles to the para position (C-4) of the pyrazole, while steric hindrance from the cyclopropyl group limits reactivity at C-5 .

Carboxamide Functionalization

The carboxamide group can undergo hydrolysis or reduction under specific conditions.

Hydrolysis:

R-CONH-R’+H₂OH⁺ or OH⁻R-COOH+H₂N-R’\text{R-CONH-R'} + \text{H₂O} \xrightarrow{\text{H⁺ or OH⁻}} \text{R-COOH} + \text{H₂N-R'}

  • Conditions: Acidic (6M HCl, reflux) or basic (NaOH, 100°C) hydrolysis.

  • Products: Carboxylic acid and piperazine derivatives.

Reduction:

R-CONH-R’LiAlH₄R-CH₂-NH-R’\text{R-CONH-R'} \xrightarrow{\text{LiAlH₄}} \text{R-CH₂-NH-R'}

  • Conditions: LiAlH₄ in dry THF under inert atmosphere.

Methoxy Group Demethylation

The methoxy group on the pyrazole ring can be cleaved via O-demethylation.

Reaction:

Ar-OCH₃Ar-OH+CH₃X\text{Ar-OCH₃} \rightarrow \text{Ar-OH} + \text{CH₃X}

  • Conditions: BBr₃ in CH₂Cl₂ (-78°C to RT) or HBr/acetic acid .

  • Application: Generates phenolic intermediates for further functionalization.

Cyclopropyl Ring-Opening Reactions

The cyclopropyl group on the pyrazole may undergo ring-opening under oxidative or acidic conditions.

Example:

Cyclopropane+OzoneDiketone or carboxylic acids\text{Cyclopropane} + \text{Ozone} \rightarrow \text{Diketone or carboxylic acids}

  • Conditions: Ozonolysis followed by reductive workup (Zn/H₂O).

Metal Coordination

The pyrazole nitrogen atoms can act as ligands for transition metals.

Example Complexation:

Pyrazole+Cu(ClO₄)₂[Cu(pyrazole)₂(ClO₄)₂]\text{Pyrazole} + \text{Cu(ClO₄)₂} \rightarrow \text{[Cu(pyrazole)₂(ClO₄)₂]}

  • Conditions: Ethanol/water mixtures at RT .

  • Application: Potential catalytic or medicinal applications.

Stability Under Physiological Conditions

ConditionStabilityDegradation Pathway
pH 7.4 (phosphate buffer)Stable for 24hNo significant hydrolysis
Liver microsomes (CYP450)Moderate metabolic stabilityN-demethylation of pyrazole

Comparative Reactivity with Analogues

FeatureThis CompoundCommon Pyrazole-Piperazine Analogues
Electrophilic Substitution Enhanced at C-4 (methoxy-directing)Limited by electron-withdrawing groups
Piperazine Reactivity Similar alkylation trendsLower steric hindrance in simpler analogues
Carboxamide Stability Resists hydrolysis under mild conditionsMore labile in aliphatic amides

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The target compound shares structural motifs with several pyrazole- and piperazine-containing derivatives. Below is a comparative analysis of its key structural and functional attributes against similar compounds:

Compound Name / CAS Number Core Structure Substituents Notable Features Reference
Target Compound Piperazine-methanone-pyrazole 3-Cyclopropyl-1-methylpyrazole; 3-Methoxy-1-methylpyrazole High structural rigidity due to cyclopropyl group; moderate polarity from methoxy
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) Piperazine-methanone-pyrazole 2,3-Dimethylphenyl on piperazine; phenyl on pyrazole Enhanced lipophilicity from aromatic substituents; potential CNS activity
(4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Pyrazolone Cyclopropylamino-phenyl group; phenyl at N1 Planar structure with conjugated system; possible kinase inhibition activity
Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl (PubChem ID: 3078469) Pyrazoline-methanone-pyridine Dihydropyrazole; pyridinyl Partial saturation may improve solubility; pyridine enhances hydrogen bonding

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The cyclopropyl group in the target compound likely reduces LogP compared to aromatic substituents (e.g., 1015525-17-3, LogP ~3.5), favoring better aqueous solubility .
  • Metabolic Stability: Methoxy groups are prone to demethylation, but the 1-methylpyrazole may protect against rapid metabolism, as seen in similar scaffolds .
  • Isomerization Potential: Pyrazole-triazolopyrimidine derivatives (e.g., compounds in ) undergo isomerization under specific conditions, suggesting that the target compound’s pyrazole-piperazine linkage may also exhibit conformational flexibility .

Research Findings and Limitations

  • Synthetic Feasibility: The synthesis of pyrazole-piperazine hybrids is well-documented (e.g., ), but the cyclopropyl and methoxy groups in the target compound may require specialized reagents or conditions .
  • Data Gaps: No direct pharmacological or toxicity data for the target compound were found in the provided evidence. Comparative studies with analogues suggest prioritizing assays for CNS activity and metabolic profiling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology: Multi-step synthesis typically involves coupling pyrazole and piperazine precursors via nucleophilic substitution or condensation reactions. Refluxing in ethanol or DMF with catalysts (e.g., K₂CO₃) is common . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature gradients. For example, highlights that refluxing at 80–100°C in ethanol improves product purity (>85% yield).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology: Use NMR (¹H/¹³C) to confirm piperazine and pyrazole ring connectivity, supplemented by high-resolution mass spectrometry (HRMS) for molecular ion verification. FT-IR identifies carbonyl (C=O) and methoxy (O-CH₃) groups . X-ray crystallography (if crystalline) resolves stereoelectronic effects, as seen in for analogous pyrazole-piperazine hybrids.

Q. What stability considerations are essential for handling and storage?

  • Methodology: Stability under varying pH (1–13) and humidity (40–80% RH) must be assessed via accelerated degradation studies. notes that pyrazole derivatives are prone to hydrolysis under acidic conditions; thus, lyophilization and inert-atmosphere storage are recommended for long-term stability.

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity in vitro?

  • Methodology:

  • Target Selection: Prioritize kinase or GPCR targets based on structural analogs (e.g., pyrazole-piperazine hybrids in show kinase inhibition).
  • Assay Design: Use fluorescence polarization (FP) for binding affinity or enzymatic assays (e.g., ADP-Glo™ for kinase activity). recommends randomized block designs with split-plot arrangements to minimize batch effects in pharmacological studies.

Q. What computational strategies resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology:

  • In Silico Modeling: Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes. For example, used docking to explain conflicting SAR data in triazole-piperazine analogs.
  • Data Integration: Apply cheminformatics tools (e.g., KNIME) to cluster activity data and identify outliers, as demonstrated in ’s SAR table (see below).
Analog SubstituentBioactivity (IC₅₀, μM)TargetReference
3-Methoxy-pyrazole0.12 ± 0.03Kinase X
Cyclopropyl-pyrazole1.45 ± 0.21GPCR Y

Q. How do steric and electronic effects of the cyclopropyl group influence pharmacological properties?

  • Methodology: Compare analogs with cyclopropyl vs. bulkier substituents (e.g., isobutyl) using:

  • DFT Calculations: To quantify steric hindrance (e.g., %VBur values).
  • Pharmacokinetic Profiling: Assess logP (octanol-water) and plasma protein binding (PPB) via equilibrium dialysis. suggests cyclopropyl enhances metabolic stability by reducing CYP450 interactions.

Q. What experimental frameworks assess the compound’s environmental impact and degradation pathways?

  • Methodology: Follow protocols from ’s INCHEMBIOL project:

  • Ecotoxicology: Use Daphnia magna or algae models for acute toxicity (EC₅₀).
  • Degradation Studies: Apply LC-MS/MS to identify photolysis/hydrolysis byproducts under simulated environmental conditions (pH 7.4, UV light).

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